molecular formula C14H14O3 B8698146 4-(Benzyloxy)-2-(hydroxymethyl)phenol CAS No. 177782-31-9

4-(Benzyloxy)-2-(hydroxymethyl)phenol

Cat. No.: B8698146
CAS No.: 177782-31-9
M. Wt: 230.26 g/mol
InChI Key: SGFYCHNHQTZYSQ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-(hydroxymethyl)phenol is a synthetic phenolic compound with the molecular formula C14H14O3 . It features both a benzyloxy protecting group and a hydroxymethyl functional group on its phenol ring, making it a valuable bifunctional intermediate in organic chemistry and medicinal chemistry research. Its primary research application lies in its role as a protected precursor in multi-step synthetic routes. The benzyloxy group can be selectively removed under conditions that leave other functional groups intact, allowing for the controlled synthesis of complex molecules, including pharmaceuticals and natural product analogs. The hydroxymethyl group can be further functionalized through oxidation, esterification, or etherification, enabling researchers to diversify molecular structures. This compound is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

177782-31-9

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

2-(hydroxymethyl)-4-phenylmethoxyphenol

InChI

InChI=1S/C14H14O3/c15-9-12-8-13(6-7-14(12)16)17-10-11-4-2-1-3-5-11/h1-8,15-16H,9-10H2

InChI Key

SGFYCHNHQTZYSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between 4-(Benzyloxy)-2-(hydroxymethyl)phenol and related compounds:

Compound Structure Molecular Formula Molecular Weight (g/mol) Key Features Pharmacological Role
This compound 4-O-Benzyl, 2-CH₂OH substituents C₁₄H₁₄O₃ 242.26 – Polar hydroxymethyl group enhances solubility.
– Benzyloxy group increases lipophilicity.
Salbutamol synthesis impurity .
4-Benzyl Albuterol 4-O-Benzyl, 3-CH₂OH, 1-(tert-butylamino)ethanol side chain C₂₀H₂₇NO₄ 345.43 – Active pharmaceutical ingredient (API) derivative.
– Tert-butylamino group critical for β₂-receptor binding.
β₂-adrenergic agonist derivative .
4-(Benzyloxy)-2-methylphenol 4-O-Benzyl, 2-CH₃ substituent C₁₄H₁₄O₂ 214.26 – Methyl group reduces polarity compared to hydroxymethyl.
– Simpler synthesis route.
Intermediate in organic synthesis .
Levalbuterol Related Compound H 4-O-Acetyl, 2-CH₂OH, 1-(tert-butylamino)-methoxyethyl C₁₉H₂₉NO₅ 363.44 – Methoxyethyl group alters metabolic stability.
– Acetyl protection modulates reactivity.
Levalbuterol impurity .
(2-(Benzyloxy)-4,5-difluorophenyl)methanol 2-O-Benzyl, 4,5-di-F, 1-CH₂OH C₁₄H₁₂F₂O₂ 262.24 – Fluorine atoms enhance electronegativity and metabolic resistance.
– Altered steric effects.
Synthetic intermediate .

Functional and Pharmacological Differences

Solubility and Lipophilicity: The hydroxymethyl group in this compound increases water solubility compared to its methyl-substituted analogue (4-(Benzyloxy)-2-methylphenol) . Fluorinated derivatives (e.g., 4,5-difluoro) exhibit greater metabolic stability due to reduced oxidative degradation .

Pharmacological Activity: 4-Benzyl Albuterol retains β₂-agonist activity due to its tert-butylaminoethyl side chain, whereas this compound lacks this moiety and is pharmacologically inactive . Compounds like gymconopin D (isolated from Pleione bulbocodioides) share phenolic frameworks but demonstrate antitumor activity via distinct mechanisms, such as ROS modulation .

Synthetic Utility: 4-(Benzyloxy)-2-methylphenol is synthesized via silicon-based protection/deprotection strategies, a method adaptable to hydroxymethyl derivatives . N-Benzyl Albuterol requires multi-step alkylation and amination processes, reflecting the complexity of β₂-agonist APIs .

Analytical and Regulatory Considerations

  • Purity Standards: this compound is monitored in salbutamol formulations at thresholds <0.1% to ensure safety .
  • Chromatographic Behavior : Its polarity necessitates reverse-phase HPLC with UV detection (λ = 220–280 nm) for accurate quantification .

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